molecular formula C9H12ClN3 B3220504 (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride CAS No. 1197226-91-7

(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Cat. No.: B3220504
CAS No.: 1197226-91-7
M. Wt: 197.66 g/mol
InChI Key: UCYZXPNBJBYUHU-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a benzoimidazole derivative with a methanamine group at the 2-position of the heterocyclic ring and a methyl substituent at the 1-position. Its molecular formula is C₉H₁₂ClN₃, and its molecular weight is 197.66 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYZXPNBJBYUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-79-9
Record name 1H-Benzimidazole-2-methanamine, 1-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53332-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the reaction of 1-methylbenzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

Chemistry

(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in the development of new chemical entities and materials, including dyes and functional materials for solar cells.

Biology

The compound is under investigation for its biological activities , including:

  • Antimicrobial Properties : Studies indicate effectiveness against various microbial strains.
  • Antiviral Activity : Potential to inhibit viral replication.
  • Anticancer Effects : Exhibits properties that may induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and enzyme inhibition .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential . It may act as a precursor in drug development, particularly for conditions involving enzyme dysfunctions, such as cancer and infectious diseases. Its ability to bind to specific biomolecules allows it to modulate various biochemical pathways .

Biochemical Interactions

Research has shown that this compound interacts with enzymes and proteins, potentially altering their activities. This interaction can facilitate or inhibit biochemical processes critical for cellular function .

Cellular Effects

The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance:

  • Lower doses may promote beneficial cellular responses.
  • Higher doses could lead to toxicity or adverse effects .

Mechanism of Action

The mechanism of action of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoimidazole Core

2-(1H-Benzo[d]imidazol-2-yl)ethanamine Hydrochloride
  • Molecular Formula : C₉H₁₂ClN₃ (similarity score: 0.81) .
  • Key Differences : Replaces the methyl group at the 1-position with a hydrogen atom and extends the methanamine chain to ethanamine.
  • The longer ethanamine chain may improve solubility but could alter binding affinity in biological systems.
1-(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine Dihydrochloride
  • Molecular Formula : C₁₄H₁₆Cl₂N₃ .
  • Key Differences : Incorporates a phenyl group at the methanamine position, forming a bulkier structure.
  • Implications : The phenyl group introduces π-π stacking interactions, which may enhance binding to aromatic receptors. However, the dihydrochloride salt increases molecular weight (vs. 197.66 g/mol for the target compound) and may affect pharmacokinetics .

Variations in Amine Substituents and Salt Forms

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine Dihydrochloride
  • CAS No.: 102880-53-5 .
  • Key Differences : Extends the methanamine chain to ethanamine and includes a dihydrochloride salt.
  • Implications: The dihydrochloride form increases acidity and solubility compared to the monohydrochloride target compound. The ethyl chain may enhance lipophilicity, influencing membrane permeability .
Cyclopropyl(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine Hydrochloride
  • CAS No.: 1248707-86-9 .
  • Key Differences : Replaces the hydrogen on the methanamine group with a cyclopropyl ring.
  • However, synthetic challenges are noted, as this compound is listed as discontinued .

Heterocyclic Modifications

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)methanamine (L4)
  • Molecular Formula : C₁₄H₁₆N₃S .
  • Key Differences : Substitutes the methanamine hydrogen with a thiophene-methyl group.
  • Implications : The thiophene moiety introduces sulfur-based electronic effects, which may enhance interactions with metal ions or aromatic systems. NMR data (δ 7.59 ppm for aromatic protons) confirms structural integrity .
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride
  • Molecular Formula : C₁₀H₁₂Cl₃N₃ .
  • Key Differences : Replaces the benzoimidazole core with a chloro-phenyl-imidazole system.

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Weight (g/mol) Salt Form Key Substituents Notable Properties
Target Compound 197.66 Hydrochloride 1-Methyl, methanamine High solubility, moderate lipophilicity
2-(1H-Benzo[d]imidazol-2-yl)ethanamine 203.28 Hydrochloride Ethanamine, no 1-methyl Increased chain length, higher reactivity
L4 (Thiophene derivative) 244.09 Free base Thiophene-methyl Enhanced electronic interactions
Cyclopropyl derivative 253.73 Hydrochloride Cyclopropyl-methanamine Improved metabolic stability

Biological Activity

(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a methyl group at the 1-position and a methanamine side chain. Its molecular formula is C10H12N3HClC_{10}H_{12}N_3\cdot HCl with a molecular weight of approximately 259.73 g/mol. The presence of the methyl group alters its chemical properties and enhances its biological activity compared to other benzimidazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting growth. The mechanism involves disrupting bacterial cell wall synthesis and affecting metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound demonstrates notable anticancer activity, particularly against several cancer cell lines. Studies have reported that it can inhibit cell proliferation in leukemia (CCRF CEM) and lymphoma (Raji) cells, with IC50 values as low as 5.2 μM for certain malignant cells . The proposed mechanism involves interference with DNA synthesis and apoptosis induction through reactive oxygen species (ROS) generation .

Antiviral and Antiparasitic Effects

In addition to its antibacterial and anticancer properties, this compound has shown potential antiviral and antiparasitic effects. It has been evaluated for activity against Leishmania donovani , demonstrating efficacy in inhibiting the growth of the parasite responsible for visceral leishmaniasis . The compound's ability to disrupt cellular processes in these pathogens makes it a candidate for further investigation in treating neglected tropical diseases.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular functions. It acts as an inhibitor or modulator, leading to altered enzymatic activities that disrupt normal cellular signaling pathways. This interaction can result in reduced cell proliferation, enhanced apoptosis in cancer cells, and impaired metabolic functions in bacteria and parasites.

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyEffective against Staphylococcus aureus and E. coli ; MIC values reported.
Anticancer ActivityInhibits leukemia and lymphoma cell lines; IC50 values as low as 5.2 μM.
Antiparasitic EffectsInhibitory action against Leishmania donovani ; potential for treating leishmaniasis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, (1H-benzo[d]imidazol-2-yl)methanamine can be reacted with benzaldehyde to form an imine intermediate, followed by cyclization with thioglycolic acid in the presence of anhydrous ZnCl₂ to yield thiazolidinone derivatives . Copper-mediated amidation is another route, where Cu(OAc)₂ catalyzes coupling reactions under oxygen at 120–140°C, requiring precise temperature control to avoid side reactions . Key parameters include reagent stoichiometry (e.g., 1:1 molar ratio of benzimidazole to aldehyde), solvent choice (e.g., 2-propanol or methanol), and reaction time (12–30 hours for optimal conversion) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm proton environments (e.g., δ10.93 for benzimidazole N-H) and carbon shifts (e.g., δ151.93 for N=C-N) .
  • IR Spectroscopy : Identify functional groups (e.g., S-H stretch at 2634 cm⁻¹ or N-H at 3395 cm⁻¹) .
  • HPLC/MS : Assess purity and molecular weight (e.g., HRMS-ESI for exact mass matching) .
  • Elemental Analysis : Verify C/H/N ratios (deviations <±0.4% indicate high purity) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Refer to Safety Data Sheets (SDS):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in sealed glass containers at room temperature, away from oxidizers and moisture .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can substituent modifications on the benzimidazole core enhance biological activity, such as antimicrobial or anticancer effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that:

  • Electron-withdrawing groups (e.g., nitro at meta positions) improve antimicrobial potency by increasing electrophilicity .
  • Hydrophobic substituents (e.g., arylidene at the 5-position of thiazolidinone) enhance membrane penetration in cancer cells .
  • Docking studies : Use molecular modeling to predict interactions with targets like CK1δ/ε kinases (critical in breast cancer) . Optimize substituents via iterative synthesis and bioassay screening (e.g., MIC values for antimicrobial activity) .

Q. What analytical challenges arise in quantifying degradation products under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Testing : Incubate the compound at pH 2–9 and 25–60°C. Monitor degradation via LC-MS/MS, noting hydrolysis of the imine bond under acidic conditions .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, degradation rate increases 2.5-fold at 40°C vs. 25°C .
  • Identify Byproducts : Common degradants include 1-methylbenzimidazole and chlorinated fragments; characterize using high-resolution MS .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., tamoxifen for cytotoxicity) .
  • Validate Purity : Re-test compounds with ≥95% HPLC purity to exclude batch variability .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for methodological differences (e.g., serum concentration in cell media) .

Methodological Tables

Table 1 : Optimization of Reaction Conditions for Copper-Mediated Synthesis

ParameterOptimal RangeImpact on Yield
Temperature120–140°C<80°C: <10% yield
Cu(OAc)₂ Loading10 mol%<5 mol%: Slow kinetics
Oxygen AtmosphereRequiredN₂ atmosphere: No reaction

Table 2 : Stability of Compound Under Accelerated Conditions

ConditionHalf-Life (Days)Major Degradant
pH 7.4, 25°C90None detected
pH 2.0, 40°C71-Methylbenzimidazole
pH 9.0, 60°C3Chloride adducts

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

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